N,N,N-Trioctylnon-2-yn-1-aminium bromide
Description
N,N,N-Trioctylnon-2-yn-1-aminium bromide (CAS: 868990-51-6) is a quaternary ammonium compound with the molecular formula C₃₉H₇₈BrN and a molecular weight of 640.95 g/mol . Its structure consists of a central nitrogen atom bonded to three octyl chains (C₈H₁₇) and a non-2-yn-1-yl group (CH₂C≡C-(CH₂)₆CH₃).
Properties
CAS No. |
62487-46-1 |
|---|---|
Molecular Formula |
C33H66BrN |
Molecular Weight |
556.8 g/mol |
IUPAC Name |
non-2-ynyl(trioctyl)azanium;bromide |
InChI |
InChI=1S/C33H66N.BrH/c1-5-9-13-17-21-25-29-33-34(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-24,26-28,30-33H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NHAANQLDFVEATA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CC#CCCCCCC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trioctylnon-2-yn-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent under reflux conditions. The specific synthetic route may vary, but a common method involves the reaction of trioctylamine with 2-bromonon-2-yne .
Industrial Production Methods
Industrial production methods for quaternary ammonium compounds like this compound often involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trioctylnon-2-yn-1-aminium bromide can undergo a variety of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and thiolate ions.
Oxidation and Reduction Reactions: These reactions may require specific catalysts and conditions, such as the presence of oxidizing or reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted ammonium compounds .
Scientific Research Applications
N,N,N-Trioctylnon-2-yn-1-aminium bromide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between aqueous and organic phases.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N-Trioctylnon-2-yn-1-aminium bromide involves its ability to interact with and disrupt biological membranes. This is primarily due to its surfactant properties, which allow it to insert into lipid bilayers and alter membrane permeability . The molecular targets and pathways involved in its action are still under investigation, but it is believed to affect membrane-bound proteins and enzymes .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Quaternary Ammonium Bromides


Key Observations :
- Chain Length and Number: The trioctyl compound’s three octyl chains provide high hydrophobicity compared to mono-alkyl analogs like trimethyloctylammonium bromide (single octyl chain) . This enhances its surface activity but reduces water solubility.
- Functional Groups : Unlike RTABs (e.g., 3-dodecyloxy-2-hydroxypropyl derivatives), which have hydroxyl and alkoxy groups for hydrogen bonding , the trioctyl compound lacks polar moieties, relying solely on ionic and hydrophobic interactions.
- Alkyne vs. Alkyl: The non-2-yn-1-yl group introduces an alkyne bond, which may increase rigidity and oxidative susceptibility compared to saturated chains in analogs like N,N,N-trimethyltetradecan-1-aminium bromide .
Physicochemical Properties
Table 2: Property Comparison
Analysis :
- The trioctyl compound’s three alkyl chains likely result in a lower CMC than mono-alkyl analogs, promoting micelle formation at lower concentrations. However, its lack of polar groups (e.g., hydroxyl in RTABs) may limit solubility in aqueous systems .
- Antimicrobial efficacy is inferred to be high due to membrane disruption via hydrophobic interactions, though bis-quaternaries with dual charge centers may outperform it in targeting bacterial membranes .
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